molecular formula C7H16N2 B079605 4-(Aminomethyl)cyclohexylamine CAS No. 13338-82-4

4-(Aminomethyl)cyclohexylamine

Cat. No. B079605
CAS RN: 13338-82-4
M. Wt: 128.22 g/mol
InChI Key: RRCZRUXYTNNVBQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)cyclohexylamine is a chemical compound with the molecular formula C7H16N2 . It is also known by other names such as 4-(aminomethyl)cyclohexan-1-amine and 4-(Aminomethyl)cyclohexanamine . The molecular weight of this compound is 128.22 g/mol .


Molecular Structure Analysis

The IUPAC name for 4-(Aminomethyl)cyclohexylamine is 4-(aminomethyl)cyclohexan-1-amine . The InChI code for this compound is InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2 . The Canonical SMILES for this compound is C1CC(CCC1CN)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Aminomethyl)cyclohexylamine include a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 128.131348519 g/mol . The topological polar surface area of the compound is 52 Ų . The compound has a complexity of 75 .

Scientific Research Applications

Biochemical Research

“4-(Aminomethyl)cyclohexylamine” is a compound with potential for biochemical research . It’s used in various biochemical experiments due to its unique properties.

Synthesis of Porous Organic Polymers

This compound is used in the synthesis of 4,4’-methylenebis(cyclohexylamine)-based porous organic polymers (POPs). These polymers have high specific surface areas and are used for uptaking iodine and fluorescence sensing to dinitrophenol .

Iodine Adsorption

The POPs synthesized using “4-(Aminomethyl)cyclohexylamine” have high iodine adsorption capacities. This property is useful for the effective removal of radioactive iodine, a major nuclear waste .

Fluorescence Sensing

The POPs also have outstanding fluorescence sensing capabilities. They can be used for the trace detection of dinitrophenol (DNP), a toxic compound .

Research in Nuclear Energy

The iodine adsorption property of the POPs is particularly useful in the field of nuclear energy. It helps in mitigating the risks associated with nuclear energy development, such as nuclear leakage .

Environmental Pollution Control

The ability of the POPs to capture radioactive iodine helps in controlling environmental pollution caused by the accumulation of radioactive iodine .

Safety and Hazards

4-(Aminomethyl)cyclohexylamine is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCZRUXYTNNVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332172
Record name 4-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)cyclohexylamine

CAS RN

13338-82-4
Record name 4-Aminocyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13338-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanemethanamine, 4-amino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a flask similar to that used in Example 12, there were added 10.0 g (0.056 mole) of a mixture of (3-isocyanatocyclohexyl) methylisocyanate and (4-isocyanatocyclohexyl)methylisocyanate (obtained by phosgenation of a mixture of (3-aminocyclohexyl) methylamine and (4-aminocyclohexyl)methylamine; hereunder referred to as "ICMI") and 3.3 g of butyl acetate to dissolve the former in the latter and the temperature was adjusted to 25° C. with stirring in a nitrogen gas blanket. 0.4 g (3.2×10-4 mole) of a catalyst B (prepared in the same manner as in Example 12) was added thereto, then the flask was externally warmed or cooled to control the temperature of the solution to 60° C.
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One
Name
(3-isocyanatocyclohexyl) methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-isocyanatocyclohexyl)methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)cyclohexylamine
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4-(Aminomethyl)cyclohexylamine
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4-(Aminomethyl)cyclohexylamine

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